Cas no 1060227-86-2 (N'-(3-chloro-2-methylphenyl)-N-2-(thiophen-3-yl)ethylethanediamide)
N'-(3-chloro-2-methylphenyl)-N-2-(thiophen-3-yl)ethylethanediamide Chemical and Physical Properties
Names and Identifiers
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- N'-(3-chloro-2-methylphenyl)-N-2-(thiophen-3-yl)ethylethanediamide
- N'-(3-chloro-2-methylphenyl)-N-(2-thiophen-3-ylethyl)oxamide
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- Inchi: 1S/C15H15ClN2O2S/c1-10-12(16)3-2-4-13(10)18-15(20)14(19)17-7-5-11-6-8-21-9-11/h2-4,6,8-9H,5,7H2,1H3,(H,17,19)(H,18,20)
- InChI Key: WIFRXQWIKIGTHB-UHFFFAOYSA-N
- SMILES: C(NCCC1C=CSC=1)(=O)C(NC1=CC=CC(Cl)=C1C)=O
N'-(3-chloro-2-methylphenyl)-N-2-(thiophen-3-yl)ethylethanediamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5104-0149-2μmol |
N'-(3-chloro-2-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide |
1060227-86-2 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5104-0149-5μmol |
N'-(3-chloro-2-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide |
1060227-86-2 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5104-0149-10μmol |
N'-(3-chloro-2-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide |
1060227-86-2 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5104-0149-20μmol |
N'-(3-chloro-2-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide |
1060227-86-2 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5104-0149-1mg |
N'-(3-chloro-2-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide |
1060227-86-2 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5104-0149-2mg |
N'-(3-chloro-2-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide |
1060227-86-2 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5104-0149-3mg |
N'-(3-chloro-2-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide |
1060227-86-2 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5104-0149-4mg |
N'-(3-chloro-2-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide |
1060227-86-2 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5104-0149-5mg |
N'-(3-chloro-2-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide |
1060227-86-2 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5104-0149-10mg |
N'-(3-chloro-2-methylphenyl)-N-[2-(thiophen-3-yl)ethyl]ethanediamide |
1060227-86-2 | 10mg |
$79.0 | 2023-09-10 |
N'-(3-chloro-2-methylphenyl)-N-2-(thiophen-3-yl)ethylethanediamide Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on N'-(3-chloro-2-methylphenyl)-N-2-(thiophen-3-yl)ethylethanediamide
N'-(3-chloro-2-methylphenyl)-N-2-(thiophen-3-yl)ethylethanediamide: A Comprehensive Overview
The compound with CAS No. 1060227-86-2, commonly referred to as N'-(3-chloro-2-methylphenyl)-N-2-(thiophen-3-yl)ethylethanediamide, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a chloro-substituted aromatic ring with a thiophene moiety, linked through an ethane diamide backbone. Recent studies have highlighted its potential applications in drug design, electronic materials, and advanced chemical synthesis.
N'-(3-chloro-2-methylphenyl)-N-2-(thiophen-3-yl)ethylethanediamide exhibits a fascinating combination of electronic and structural properties due to the presence of electron-withdrawing groups like the chloro substituent and the thiophene ring. These features make it an ideal candidate for exploring new avenues in heterocyclic chemistry and aromatic substitution reactions. Researchers have recently investigated its role as a precursor in the synthesis of advanced materials, such as conjugated polymers and low-dimensional semiconductors, which are critical for next-generation electronic devices.
One of the most promising applications of this compound lies in its potential as a building block for bioactive molecules. The chloro-substituted phenyl group is known to enhance bioavailability and selectivity in pharmaceutical compounds, while the thiophene moiety contributes to antioxidant properties and radical scavenging activities. Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity, particularly against aggressive cancer cell lines, making it a valuable lead compound in drug discovery.
The synthesis of N'-(3-chloro-2-methylphenyl)-N-2-(thiophen-3-yl)ethylethanediamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the preparation of the chloro-substituted aromatic ring, followed by coupling reactions to introduce the thiophene group and the ethane diamide backbone. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound meets the stringent requirements of both academic and industrial applications.
In terms of physical properties, this compound exhibits a high degree of stability under ambient conditions, making it suitable for long-term storage and transportation. Its melting point and solubility characteristics have been extensively studied, with recent findings suggesting that it has excellent solubility in common organic solvents like dichloromethane and THF. These properties are advantageous for its use in solution-based chemical reactions and material processing techniques.
From an environmental perspective, N'-(3-chloro-2-methylphenyl)-N-2-(thiophen-3-yl)ethylethanediamide has been shown to have low toxicity levels, which aligns with current trends toward greener chemistry practices. Its biodegradability has been assessed under various conditions, with results indicating that it undergoes efficient breakdown under aerobic conditions, minimizing its environmental footprint.
Looking ahead, the continued exploration of this compound's properties is expected to unlock new opportunities in diverse fields. For instance, its use as a precursor in the synthesis of advanced materials for energy storage devices, such as lithium-ion batteries and supercapacitors, is currently being investigated. Additionally, its role in catalytic processes for organic synthesis is gaining traction due to its ability to act as both a ligand and a directing group in transition metal-catalyzed reactions.
In conclusion, N'-(3-chloro-2-methylphenyl)-N-2-(thiophen-3-yl)ethylethanediamide (CAS No. 1060227-86-) stands out as a versatile compound with immense potential across multiple disciplines. Its unique structure, combined with its favorable chemical and physical properties, positions it as a key player in advancing modern chemistry research. As ongoing studies continue to uncover new applications and insights into its behavior, this compound is poised to make significant contributions to both academic research and industrial innovation.
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